molecular formula C9H9ClO2 B3024786 1-(3-Chloro-2-hydroxyphenyl)propan-1-one CAS No. 938-67-0

1-(3-Chloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B3024786
CAS No.: 938-67-0
M. Wt: 184.62 g/mol
InChI Key: GMFWHBJASTVOFN-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of hydroxyphenylpropanone and is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propanone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one can be synthesized through the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride. This reaction is typically carried out without a solvent at temperatures ranging from 110°C to 180°C, or in tetrachloroethane at 70°C to 80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fries rearrangement method mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of 3-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-chloro-2-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of 1-(3-aminophenyl)propan-1-one or 1-(3-thiolphenyl)propan-1-one.

Scientific Research Applications

1-(3-Chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone side chain instead of propanone.

    1-(3-Hydroxyphenyl)propan-1-one: Lacks the chloro group, affecting its reactivity and properties.

    1-(3-Chloro-2-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a hydroxy group, altering its chemical behavior.

Uniqueness: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which provides a distinct combination of reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFWHBJASTVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516108
Record name 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-67-0
Record name 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-2-hydroxyphenyl)propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous aluminum trichloride (130 g, 0.974 mol) in 150 ml of dry o-dichlorobenzene is cooled to 10° C. and 2-chlorophenyl propionate (100 g, 0.543 mol) is added slowly dropwise to this reaction mixture (15 minutes). The flask with the mixture is heated slowly in an oil bath to 110-120° C. At this temperature, HCl begins to evolve. The temperature is then raised slowly to 130-140° C. and the reaction mixture is held within this temperature range for three hours. After the oil bath has been removed and the batch has cooled, the excess aluminum chloride is broken down by addition of 350 g of crushed ice, followed by the addition of 50 ml of concentrated hydrochloric acid. After the reaction mixture has cooled, ethyl acetate (500 ml) is added. The organic phase is separated off and washed with saturated sodium hydrogen carbonate solution (500 ml) and brine (500 ml). After the organic phase has been dried and the solvent has been removed on a rotary evaporator, the residue is purified by chromatography on silica gel (eluent: toluene). This isolates 10 g (10%) of the desired compound and also 40 g (40%) of the corresponding regioisomer, 5′-chloro-3′-hydroxy propiophenone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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